N-[(5-Iodo-2-furyl)methyl]-N-methylamine
Overview
Description
“N-[(5-Iodo-2-furyl)methyl]-N-methylamine” is a chemical compound with the molecular formula C6H8INO. It falls under the category of Aminomethyl’s .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H8INO . The average mass is 319.162 Da and the monoisotopic mass is 318.952759 Da .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 237.035 .Scientific Research Applications
Synthesis and Characterization
One key area of application involves the synthesis of furylethylamines, which are structurally related to N-[(5-Iodo-2-furyl)methyl]-N-methylamine. Shevchenko et al. (2013) developed a method for synthesizing previously unknown furylethylamines, showcasing the significance of furan derivatives in synthetic organic chemistry (Shevchenko, 2013).
Catalysis and Material Science
Research by Dreier et al. (2000) on bis(indenyl)zirconium complexes, involving furyl substitutions, underscores the role of furan derivatives in developing catalysts for polymer synthesis, suggesting potential applications in material science (Dreier, Erker, Fröhlich, & Wibbeling, 2000).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the exploration of aminoisoindolinones using furylmethylamines as precursors represents an avenue for drug discovery and development. Medimagh et al. (2010) have demonstrated the synthesis of new aminoisoindolinones, highlighting the pharmaceutical relevance of these furylmethylamine derivatives (Medimagh, Marque, Prim, & Chatti, 2010).
Green Chemistry
The field of green chemistry also sees applications with the development of methodologies for N-methylation of amines, which is a fundamental step in synthesizing N-methylated compounds, including those related to this compound. Goyal et al. (2021) reviewed recent developments in base-metal catalyzed reductive amination, emphasizing sustainable chemical processes (Goyal, Naik, Narani, Natte, & Jagadeesh, 2021).
Properties
IUPAC Name |
1-(5-iodofuran-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8INO/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVALGHZQMMJCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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